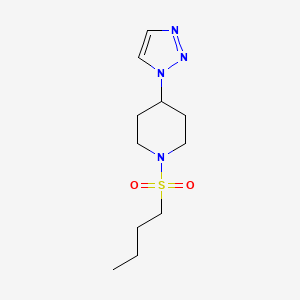
1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine” is a small molecule compound. It has a molecular formula of C11H20N4O2S, an average mass of 272.367 Da, and a monoisotopic mass of 272.130707 Da .
Synthesis Analysis
The synthesis of 1,2,3-triazole compounds, which are part of the structure of “this compound”, has been extensively studied . For example, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors . Their structures were characterized by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring substituted with a butylsulfonyl group and a 1,2,3-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C11H20N4O2S, an average mass of 272.367 Da, and a monoisotopic mass of 272.130707 Da .Scientific Research Applications
Stereodynamics and the Perlin Effect
Research by Shainyan et al. (2008) explored the stereodynamic behavior of derivatives similar to the specified compound, focusing on the stereodynamics and Perlin effect observed in these molecules. The study provided insights into the conformations and intramolecular interactions of these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis and design of biologically active molecules (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Antimicrobial Activity
Vinaya et al. (2009) synthesized derivatives of a closely related compound, demonstrating significant antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato plants). This study illustrates the potential of such derivatives as antimicrobial agents, providing a basis for further research into their application in agriculture or medicine (Vinaya, Kavitha, Ananda Kumar, Benaka Prasad, Chandrappa, Deepak, Nanjunda Swamy, Umesha, & Rangappa, 2009).
Enzyme Inhibition
A study by Alafeefy et al. (2015) investigated a series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and triazolothiadiazinyl moieties as inhibitors of human carbonic anhydrases. These compounds showed potent inhibitory activity against several isoforms, indicating potential for therapeutic application in diseases where inhibition of carbonic anhydrases is beneficial (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Synthesis and Chemical Properties
Kolosov et al. (2015) focused on the synthesis and chemical properties of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives, including steps starting from compounds similar to 1-(butylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. This work contributes to the broader understanding of the synthesis strategies and biological relevance of these compounds (Kolosov, Al-Ogaili, Kulyk, & Orlov, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to act as transmembrane anion carriers .
Mode of Action
It’s worth noting that 1h-1,2,3-triazol-1-yl compounds have been used in the synthesis of 3,5-disubstituted isoxazoles . This process involves a metal-free radical cyclization/dehydrogenation cascade of alkenes with aldehydes .
Biochemical Pathways
The compound may be involved in the synthesis of isoxazoles, which are known to have various biological activities .
Result of Action
Compounds with similar structures have been reported to act as transmembrane anion carriers , which could potentially influence cellular ion balance.
Action Environment
It’s worth noting that the synthesis of related compounds has been reported to feature excellent functional group tolerance and operational simplicity, suggesting that the compound may be stable under a variety of conditions .
properties
IUPAC Name |
1-butylsulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-2-3-10-18(16,17)14-7-4-11(5-8-14)15-9-6-12-13-15/h6,9,11H,2-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOIIQLCIVZJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


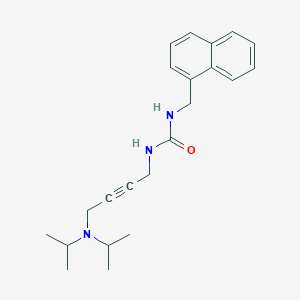

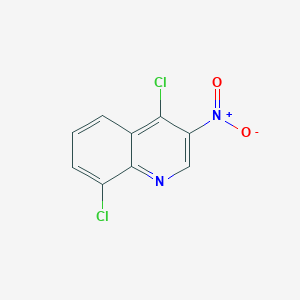
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide](/img/structure/B2442629.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2442630.png)
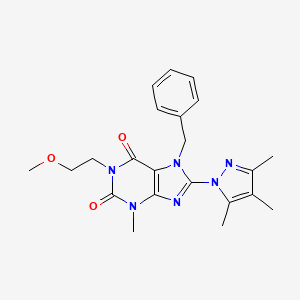
![9b-(4-chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2442633.png)
![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2442634.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442636.png)

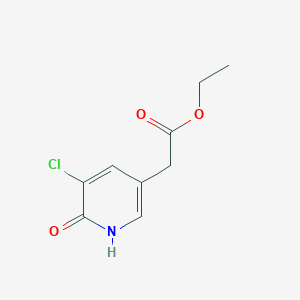
![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2442641.png)